molecular formula C21H16Br2N2O3 B11116307 N-(2,6-dibromo-4-methoxyphenyl)-2-[(phenylcarbonyl)amino]benzamide

N-(2,6-dibromo-4-methoxyphenyl)-2-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11116307
M. Wt: 504.2 g/mol
InChI Key: GJEZTJCFYIGAAJ-UHFFFAOYSA-N
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Description

2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE is a complex organic compound characterized by its benzoylamino and dibromo-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps:

    Formation of Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.

    Introduction of Dibromo-Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl compound, followed by coupling with the benzoylamino intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZOYLAMINO)-N-(2,6-DICHLORO-4-METHOXYPHENYL)BENZAMIDE
  • 2-(BENZOYLAMINO)-N-(2,6-DIFLUORO-4-METHOXYPHENYL)BENZAMIDE
  • 2-(BENZOYLAMINO)-N-(2,6-DIIODO-4-METHOXYPHENYL)BENZAMIDE

Uniqueness

2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine.

Properties

Molecular Formula

C21H16Br2N2O3

Molecular Weight

504.2 g/mol

IUPAC Name

2-benzamido-N-(2,6-dibromo-4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H16Br2N2O3/c1-28-14-11-16(22)19(17(23)12-14)25-21(27)15-9-5-6-10-18(15)24-20(26)13-7-3-2-4-8-13/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

GJEZTJCFYIGAAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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